molecular formula C27H15BrN2O3 B4599892 2-(4-bromophenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate

2-(4-bromophenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate

Cat. No.: B4599892
M. Wt: 495.3 g/mol
InChI Key: VEQAGBYSOCCGKB-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate is a complex organic compound that belongs to the class of acenaphthoquinone derivatives These compounds are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate typically involves multicomponent reactions. One common method includes the condensation of acenaphthoquinone with 1,2-diaminobenzene derivatives and phenacyl bromide in the presence of a base such as pyridine in tetrahydrofuran (THF) at room temperature . This reaction proceeds efficiently, yielding the desired product in good quantities.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of water as a solvent and sonication, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the oxoethyl group to a hydroxyl group.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

2-(4-bromophenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate involves its interaction with DNA and proteins. The compound binds to the minor groove of DNA and forms hydrogen bonds with specific nucleotides. This binding can lead to DNA cleavage and inhibition of DNA replication, which is crucial for its anticancer activity . Additionally, it can quench the emission of tryptophan in proteins, indicating its binding to protein active sites .

Comparison with Similar Compounds

Similar Compounds

  • 9-bromoacenaptho[1,2-b]quinoxaline
  • 9-chloro-10-fluroacenaptho[1,2-b]quinoxaline
  • 9,10-dichloroacenaptho[1,2-b]quinoxaline

Uniqueness

2-(4-bromophenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] acenaphthyleno[1,2-b]quinoxaline-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H15BrN2O3/c28-18-10-7-15(8-11-18)23(31)14-33-27(32)17-9-12-21-22(13-17)30-26-20-6-2-4-16-3-1-5-19(24(16)20)25(26)29-21/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQAGBYSOCCGKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=NC5=C(C=C(C=C5)C(=O)OCC(=O)C6=CC=C(C=C6)Br)N=C4C3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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